molecular formula C8H12O3 B14383331 2-Hydroxyethyl hexa-2,4-dienoate CAS No. 89907-77-7

2-Hydroxyethyl hexa-2,4-dienoate

Cat. No.: B14383331
CAS No.: 89907-77-7
M. Wt: 156.18 g/mol
InChI Key: BJLLGOQTEAOBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl hexa-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a hydroxyethyl group attached to a hexa-2,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl hexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols or hydrocarbons.

Scientific Research Applications

2-Hydroxyethyl hexa-2,4-dienoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxyethyl hexa-2,4-dienoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyhexa-2,4-dienoate: Shares a similar backbone but lacks the hydroxyethyl group.

    Hexa-2,4-dienoic acid: The parent acid of the compound.

    2-Hydroxyethyl butanoate: Similar ester structure but with a different carbon chain length.

Uniqueness

2-Hydroxyethyl hexa-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

89907-77-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-hydroxyethyl hexa-2,4-dienoate

InChI

InChI=1S/C8H12O3/c1-2-3-4-5-8(10)11-7-6-9/h2-5,9H,6-7H2,1H3

InChI Key

BJLLGOQTEAOBJJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.